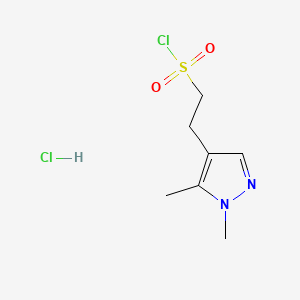
2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride typically involves the reaction of a pyrimidine derivative with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Imidazole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar chemical properties.
Pyridine derivatives: Another class of nitrogen-containing heterocycles with comparable reactivity and applications.
Thiazole derivatives: These compounds contain both sulfur and nitrogen atoms in their ring structure, similar to 2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring and a thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C6H12ClN3OS |
|---|---|
分子量 |
209.70 g/mol |
IUPAC名 |
2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C6H11N3OS.ClH/c7-5(10)4-11-6-8-2-1-3-9-6;/h1-4H2,(H2,7,10)(H,8,9);1H |
InChIキー |
HHRKGWUFSJHDRB-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)SCC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)


![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)

![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)








